2-nitro-N-(3-pyridinylmethyl)aniline
Description
2-Nitro-N-(3-pyridinylmethyl)aniline is an aromatic amine derivative characterized by a nitro (-NO₂) group at the 2-position of the aniline ring and an N-substituted 3-pyridinylmethyl group. This compound serves as a structural scaffold for diverse analogs, particularly in medicinal chemistry, where modifications at the 5-position of the aniline ring (e.g., sulfonylpiperazinyl, morpholinyl, or heterocyclic substituents) are explored to optimize physicochemical and pharmacological properties. Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions, as outlined in .
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-nitro-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)12-6-2-1-5-11(12)14-9-10-4-3-7-13-8-10/h1-8,14H,9H2 |
InChI Key |
UNXVCQNTZLLICF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CN=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-nitro-N-(3-pyridinylmethyl)aniline typically involves the nitration of N-pyridin-3-ylmethyl-aniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
2-nitro-N-(3-pyridinylmethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other substituents.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-nitro-N-(3-pyridinylmethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitro-N-(3-pyridinylmethyl)aniline involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-nitro-N-(3-pyridinylmethyl)aniline derivatives with variations at the 5-position of the aniline ring. Key parameters include molecular weight, substituent effects, LCMS retention time, purity, and synthetic yield.
Sulfonylpiperazinyl Derivatives
- Key Observations :
- Molecular Weight : Chlorine and trifluoromethyl groups increase molecular weight (e.g., 9g: 522.0 vs. 9f: 454.1) due to higher atomic mass .
- LCMS Retention Time : Bulky hydrophobic groups (e.g., naphthalen-2-yl in 9i) prolong retention time (2.559 min) compared to smaller substituents (9f: 2.289 min) .
- Synthetic Yield : Electron-withdrawing groups like -CF₃ (9h) improve yield (89.1 mg) compared to dichlorophenyl (9g: 34.1 mg), likely due to enhanced reaction efficiency .
Morpholinyl and Heterocyclic Derivatives
- The oxadiazole ring in D349-3200 may enhance metabolic stability and target binding affinity .
Trifluoromethyl and Thiophene Derivatives
- Key Observations :
Structural and Functional Implications
- Electron Density Modulation : The nitro group at the 2-position deactivates the aromatic ring, directing electrophilic substitution to the 5-position. Sulfonylpiperazinyl groups further withdraw electrons, reducing nucleophilicity .
- Steric Effects : Bulky substituents (e.g., naphthalen-2-yl in 9i) may hinder molecular interactions, impacting binding affinity .
- Biological Relevance : Analogs with trifluoromethyl or oxadiazole groups are prioritized in drug discovery for improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
